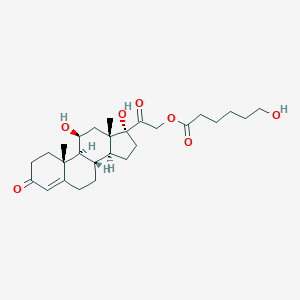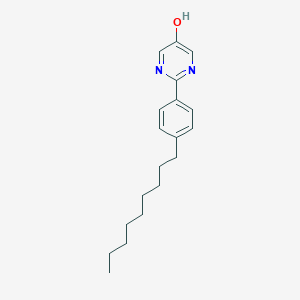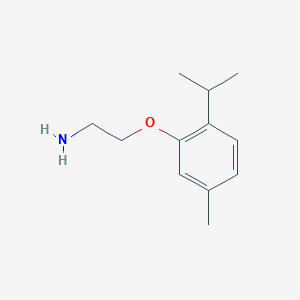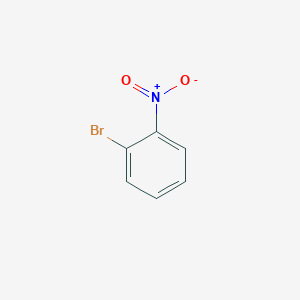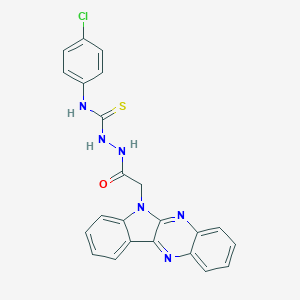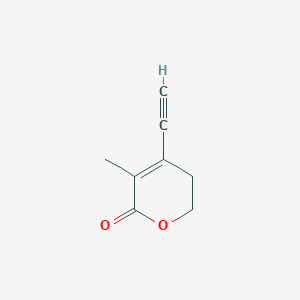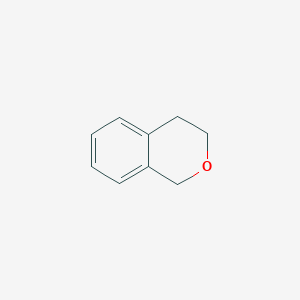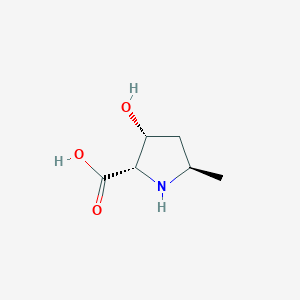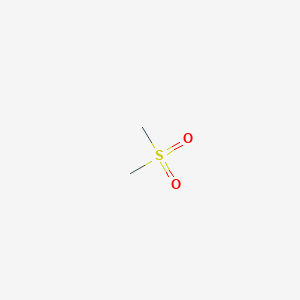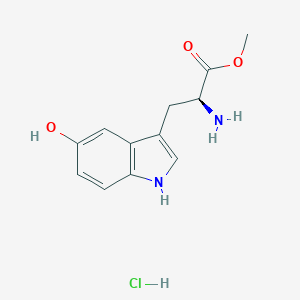
Carbocystein-Lysin
Übersicht
Beschreibung
Carbocysteine-lysine is a compound formed by the combination of carbocysteine and lysine. Carbocysteine, also known as S-carboxymethyl-L-cysteine, is a mucolytic agent that reduces the viscosity of mucus, making it easier to expel. Lysine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The combination of these two compounds results in a product that has enhanced mucolytic properties and additional physiological benefits.
Wissenschaftliche Forschungsanwendungen
Carbocystein-Lysin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Studien eingesetzt.
Biologie: Für seine Rolle bei der Modulation der Schleimproduktion und der Zilienfunktion untersucht.
Medizin: Wird zur Behandlung von Atemwegserkrankungen wie chronisch obstruktiver Lungenerkrankung (COPD) und Bronchiektasie eingesetzt.
Industrie: Wird in der Formulierung von Arzneimitteln und Nahrungsergänzungsmitteln eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Viskosität von Schleim reduziert, wodurch dessen Auswurf erleichtert wird. Es moduliert die Produktion von Mucinen und verbessert die Zilienfunktion, was zu einer verbesserten Schleimclearance führt. Darüber hinaus hat es antioxidative und entzündungshemmende Eigenschaften, die zu seinen therapeutischen Wirkungen beitragen. Die Verbindung interferiert auch mit Virus- und Bakterieninfektionen und bietet einen Schutz vor Atemwegserregern .
Wirkmechanismus
Target of Action
Carbocysteine-lysine primarily targets the mucus in the respiratory tract. The compound is used to alleviate respiratory symptoms associated with conditions like chronic obstructive pulmonary disease (COPD) and other conditions characterized by increased mucus viscosity .
Mode of Action
Carbocysteine-lysine is a mucolytic drug that reduces the viscosity of mucus, allowing it to be expelled more easily . It achieves this by modulating the properties of mucins and ciliary functions . Furthermore, it has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus .
Biochemical Pathways
Carbocysteine-lysine affects the biochemical pathways related to mucus production and clearance. It interferes with upper airway ciliary motility, leading to more effective mucus clearance . Additionally, it has been shown to reduce the expression of TGF-β1 in lung tissues, blocking the remodeling of the airways .
Pharmacokinetics
Carbocysteine-lysine is well-absorbed when taken orally . Metabolic pathways for carbocysteine include acetylation, decarboxylation, and sulfoxidation, leading to the formation of pharmacologically inactive carbocysteine derivatives . It is excreted in the urine as unchanged drug and metabolites .
Result of Action
The primary result of carbocysteine-lysine’s action is the reduction of sputum viscosity, which alleviates symptoms such as cough and dyspnea . It also prevents pulmonary infections by decreasing accumulated mucus in the respiratory tract . This is particularly beneficial in preventing exacerbations of COPD caused by bacteria and viruses .
Action Environment
The effectiveness of carbocysteine-lysine can be influenced by various environmental factors. For instance, it has been suggested that nocturnal administration may achieve higher concentrations of the active compound . .
Biochemische Analyse
Biochemical Properties
Carbocysteine-Lysine interacts with various biomolecules in the body. It has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus . It also interferes with upper airway ciliary motility, leading to more effective mucus clearance . Carbocysteine-Lysine has been shown to reduce the expression of TGF-β1 in lung tissues, blocking the remodeling of the airways .
Cellular Effects
Carbocysteine-Lysine has several effects on various types of cells and cellular processes. It influences cell function by reducing the viscosity of mucus, which allows for more effective mucus clearance . This can potentially contain the spread of viral infections towards the lower airway . It also has positive effects in terms of limiting superimposed bacterial infection and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of action of Carbocysteine-Lysine involves its interactions with biomolecules and its effects on gene expression. It has been shown to stimulate an increase in CBA and CBF, with a decrease in i[Cl −] and elevation in ipH in airway ciliary cells . The molecular mechanisms that regulate this Carbocysteine-Lysine activity in airway cells are activation of the CO2/HCO3− cotransporter and CF transmembrane conductance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbocysteine-Lysine have been observed over time. Studies have shown that the addition of Carbocysteine-Lysine to background therapy results in a statistically significant reduction of the average number of exacerbations .
Metabolic Pathways
Carbocysteine-Lysine is involved in several metabolic pathways. Metabolic pathways for Carbocysteine-Lysine include acetylation, decarboxylation, and sulfoxidation, leading to the formation of pharmacologically inactive Carbocysteine-Lysine derivatives . Significant variability exists in metabolism due to genetic polymorphism in sulfoxidation capacity .
Transport and Distribution
The transport and distribution of Carbocysteine-Lysine within cells and tissues are not explicitly detailed in the current search results. Given its role as a mucolytic drug, it can be inferred that it is distributed in the respiratory tract where it exerts its effects .
Subcellular Localization
The subcellular localization of Carbocysteine-Lysine is not explicitly detailed in the current search results. Given its role in reducing the viscosity of mucus, it can be inferred that it primarily acts in the extracellular space and on the cell surface, particularly in the respiratory tract .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Carbocystein-Lysin beinhaltet die Reaktion zwischen L-Lysin und Carbocystein in einer wässrigen Lösung. Die Salzbildungsreaktion findet statt, was zur Bildung von this compound führt. Die Mischung wird dann der Sprühtrocknung unterzogen, um das Endprodukt zu erhalten. Dieses Verfahren stellt sicher, dass das Produkt keine organischen Lösungsmittelreste enthält, wodurch es für pharmazeutische Anwendungen geeignet ist .
Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Herstellung von this compound einem ähnlichen Prozess. Die Reaktion wird in großtechnischen Reaktoren durchgeführt, und das Produkt wird durch Sprühtrocknung gereinigt. Dieses Verfahren ist effizient und liefert ein hochreines Produkt mit konsistenter Qualität .
Analyse Chemischer Reaktionen
Reaktionstypen: Carbocystein-Lysin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Thiolgruppe in Carbocystein kann oxidiert werden, um Disulfide zu bilden.
Reduktion: Disulfide können wieder zu Thiolen reduziert werden.
Substitution: Die Carboxymethylgruppe kann an Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Reduktionsmittel wie Dithiothreitol.
Substitution: Verschiedene Nucleophile unter milden Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: Disulfide.
Reduktion: Thiole.
Substitution: Substituierte Carbocystein-Derivate.
Vergleich Mit ähnlichen Verbindungen
Carbocystein-Lysin ist einzigartig in seiner Kombination aus schleimlösenden und Aminosäure-Eigenschaften. Zu ähnlichen Verbindungen gehören:
N-Acetylcystein: Ein weiteres schleimlösendes Mittel mit antioxidativen Eigenschaften.
Erdosteine: Ein Schleimlöser mit zusätzlichen entzündungshemmenden Wirkungen.
Ambroxol: Ein Schleimlöser und Expektorans, das bei Atemwegserkrankungen eingesetzt wird.
Im Vergleich zu diesen Verbindungen bietet this compound eine einzigartige Kombination aus schleimlösenden und Aminosäure-Vorteilen, wodurch es ein vielseitiges und wirksames therapeutisches Mittel ist .
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5S/c12-4-2-1-3-8(11(18)19)14-10(17)7(13)5-20-6-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFWVUHYOBPQHY-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CSCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CSCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901003022 | |
| Record name | N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901003022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82951-55-1 | |
| Record name | L-Lysine, N2-[S-(carboxymethyl)-L-cysteinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82951-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbocysteine-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082951551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901003022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of carbocysteine-lysine in respiratory diseases?
A1: Carbocysteine-lysine primarily acts as a mucoactive drug, altering the structure and properties of mucus in the respiratory tract. It achieves this by promoting the production of sialomucins (less viscous mucus) over fucomucins (more viscous mucus). [] This shift in mucus composition leads to reduced viscosity and improved mucociliary clearance, facilitating easier expectoration. [, ]
Q2: Beyond mucolytic activity, what other beneficial effects does carbocysteine-lysine exhibit?
A2: Carbocysteine-lysine demonstrates significant antioxidant activity, scavenging reactive oxygen species (ROS) such as hypochlorous acid (HOCl) and hydroxyl radicals (•OH). [, , ] This antioxidant property is attributed to the reactivity of its thioether group. [] By reducing oxidative stress, carbocysteine-lysine may help protect lung tissue from damage caused by inflammation and exposure to harmful substances like cigarette smoke. [, , , ]
Q3: How does carbocysteine-lysine affect glutathione levels in respiratory cells?
A3: Carbocysteine-lysine has been shown to increase both the intracellular and extracellular levels of glutathione (GSH) in respiratory cells. [, ] This increase in GSH, a crucial antioxidant, further contributes to the drug's protective effects against oxidative stress. [] Carbocysteine-lysine stimulates GSH efflux from cells, likely via the cystic fibrosis transmembrane conductance regulator (CFTR) channel. [] It also enhances the expression of γ-glutamylcysteine synthetase (γ-GCS), a key enzyme involved in GSH synthesis. []
Q4: What respiratory conditions can benefit from carbocysteine-lysine treatment?
A4: Research suggests that carbocysteine-lysine can be beneficial in managing various respiratory conditions characterized by mucus hypersecretion and inflammation, including:
- Chronic obstructive pulmonary disease (COPD) [, , , , ]
- Chronic bronchitis []
- Cystic fibrosis []
- Acute exacerbations of COPD [, ]
- Exudative otitis media, especially in children with chronic adenoiditis []
Q5: What clinical evidence supports the efficacy of carbocysteine-lysine in COPD?
A5: Several clinical trials, including the PEACE study, have demonstrated the effectiveness of carbocysteine-lysine in reducing the frequency of exacerbations in COPD patients. [, ] A significant reduction in exacerbation rates has been observed in patients receiving carbocysteine-lysine, regardless of their inhaled corticosteroid use. [, , , ]
Q6: Are there studies examining carbocysteine-lysine's impact on cancer-related cachexia and oxidative stress?
A6: Research has explored carbocysteine-lysine's potential in managing cancer-related cachexia and oxidative stress. Phase II studies have incorporated carbocysteine-lysine into integrated treatment approaches alongside dietary modifications, pharmaconutritional support, and other medications. These studies suggest potential benefits in improving lean body mass, reducing pro-inflammatory cytokines, and enhancing quality of life in advanced cancer patients experiencing these conditions. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


